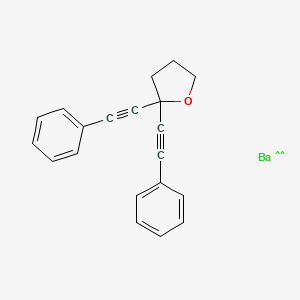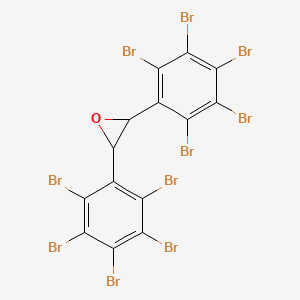
2,3-Bis(pentabromophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(pentabromophenyl)oxirane is a brominated organic compound known for its unique chemical structure and properties It features an oxirane ring (a three-membered cyclic ether) substituted with two pentabromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(pentabromophenyl)oxirane typically involves the reaction of pentabromophenyl derivatives with epoxide precursors. One common method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(pentabromophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like MCPBA are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Bis(pentabromophenyl)oxirane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(pentabromophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various functional groups, which can interact with molecular targets and pathways in biological systems .
Comparación Con Compuestos Similares
2,3-Bis(p-methoxyphenyl)oxirane: Similar in structure but with methoxy groups instead of bromine atoms.
Bis(pentabromophenyl) ether: Another brominated compound used as a flame retardant.
Uniqueness: 2,3-Bis(pentabromophenyl)oxirane is unique due to its high bromine content, which imparts significant flame-retardant properties. Its reactivity and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
141800-94-4 |
|---|---|
Fórmula molecular |
C14H2Br10O |
Peso molecular |
985.2 g/mol |
Nombre IUPAC |
2,3-bis(2,3,4,5,6-pentabromophenyl)oxirane |
InChI |
InChI=1S/C14H2Br10O/c15-3-1(4(16)8(20)11(23)7(3)19)13-14(25-13)2-5(17)9(21)12(24)10(22)6(2)18/h13-14H |
Clave InChI |
SHCZCOGXKWVGBZ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(O1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


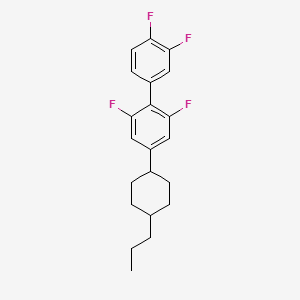
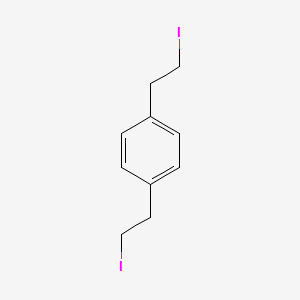

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
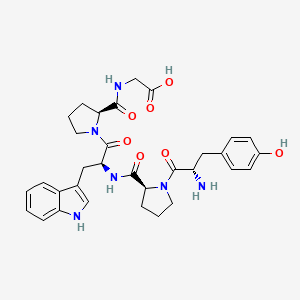
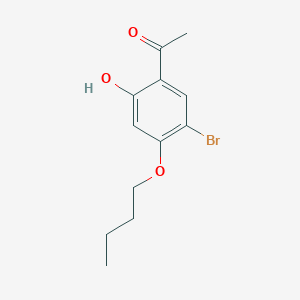
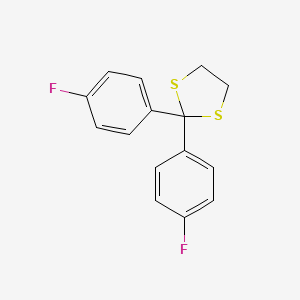

![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
